molecular formula C14H16N6O B2440841 N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide CAS No. 1311502-42-7

N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

Numéro de catalogue B2440841
Numéro CAS: 1311502-42-7
Poids moléculaire: 284.323
Clé InChI: FCTFXWIGWYYJNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, commonly known as CTAP, is a small molecule that has been extensively studied for its potential application in scientific research. CTAP is a tetrazole-based compound that has been shown to modulate the activity of certain receptors in the brain and has been used to investigate the role of these receptors in various physiological and pathological processes.

Mécanisme D'action

CTAP acts as a competitive antagonist of the mu-opioid receptor, binding to the receptor and preventing the binding of endogenous opioids such as endorphins and enkephalins. This results in a decrease in the activity of the mu-opioid receptor and a reduction in the physiological effects associated with its activation.
Biochemical and Physiological Effects
CTAP has been shown to have a number of biochemical and physiological effects in various animal models. In addition to its effects on the mu-opioid receptor, CTAP has also been shown to modulate the activity of other receptors such as the delta-opioid receptor and the nociceptin/orphanin FQ peptide receptor. These effects have been linked to changes in pain perception, reward processing, and anxiety-like behavior.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CTAP is its selectivity for the mu-opioid receptor, which allows for the investigation of the specific effects of this receptor without interference from other opioid receptors. However, one limitation of CTAP is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Orientations Futures

There are a number of potential future directions for research on CTAP and its applications. One area of interest is the development of more potent and selective CTAP analogs that can be used to investigate the role of the mu-opioid receptor in greater detail. Another potential direction is the investigation of the effects of CTAP on other physiological systems, such as the immune system or the cardiovascular system. Finally, the development of novel drug delivery systems for CTAP could improve its pharmacokinetic properties and allow for more effective in vivo studies.

Méthodes De Synthèse

The synthesis of CTAP involves the reaction of 4-(1H-1,2,3,4-tetrazol-1-yl)aniline with N-(1-chlorobutyl)-2-chloroacetamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.

Applications De Recherche Scientifique

CTAP has been used extensively in scientific research to investigate the role of certain receptors in the brain. One such receptor is the mu-opioid receptor, which is involved in pain modulation and reward processing. CTAP has been shown to selectively block the mu-opioid receptor, making it a useful tool for studying the physiological and pharmacological effects of this receptor.

Propriétés

IUPAC Name

N-(1-cyanobutyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-2-3-12(9-15)17-14(21)8-11-4-6-13(7-5-11)20-10-16-18-19-20/h4-7,10,12H,2-3,8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTFXWIGWYYJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)CC1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.